molecular formula C21H22N4O5S3 B2909314 Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-21-2

Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2909314
CAS No.: 361174-21-2
M. Wt: 506.61
InChI Key: RVWHNBLVLGLIJK-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a sulfonyl-linked phenyl carbamoyl group and a thiophene-modified thiazole ring. The molecule’s structural complexity arises from its three key motifs:

Piperazine ring: Functionalized with an ethyl carboxylate group at the 1-position and a sulfonylphenyl moiety at the 4-position.

Sulfonylphenyl-carbamoyl bridge: Connects the piperazine ring to the thiazole heterocycle, providing rigidity and influencing electronic properties.

Spectroscopic characterization (e.g., IR, NMR) would align with features observed in structurally related compounds, such as C=O stretching (1660–1680 cm⁻¹) for the carbamoyl group and S=O vibrations (1240–1255 cm⁻¹) for the sulfonyl linkage .

Properties

IUPAC Name

ethyl 4-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S3/c1-2-30-21(27)24-9-11-25(12-10-24)33(28,29)16-7-5-15(6-8-16)19(26)23-20-22-17(14-32-20)18-4-3-13-31-18/h3-8,13-14H,2,9-12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWHNBLVLGLIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Thiophene Group: The thiophene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

    Formation of the Carbamoyl Group: This step involves the reaction of the thiazole derivative with an isocyanate to form the carbamoyl group.

    Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chlorides in the presence of a base.

    Piperazine Carboxylation: Finally, the piperazine ring is carboxylated using ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene and thiazole rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbamoyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, Lewis acids for electrophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole and thiophene rings, which are known pharmacophores, makes it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and thiazole rings.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl and carbamoyl groups can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and enhancing its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s uniqueness lies in its thiophene-thiazole-carbamoyl core. Comparisons with analogues highlight how heterocyclic variations and substituents modulate properties:

Compound Name/Reference Heterocyclic Core Substituents Molecular Weight (g/mol) Key Structural Differences
Target Compound Thiophen-2-yl thiazole Piperazine-sulfonyl-phenyl-carbamoyl ~532 (estimated) Thiophene-thiazole system
Ethyl 4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenylsulfonylpiperazine-1-carboxylate Benzo[d]thiazole Ethoxy on benzo[d]thiazole Not specified Fused benzene ring in thiazole
(Z)-Ethyl 4-((4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)carbamoyl)phenylsulfonylpiperazine-1-carboxylate Benzo[d]thiazol-2-ylidene Ethoxy, methyl on benzo[d]thiazole 532.6 Z-configuration, methyl substituent
Ethyl 4-(2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate Oxadiazole 3,4-Dimethylphenyl, sulfanyl acetyl Not specified Oxadiazole core, sulfanyl-acetyl chain

Key Observations :

  • Thiophene vs.
  • Substituent Effects : Electron-donating groups (e.g., ethoxy, methyl in ) increase lipophilicity (XLogP3 = 3.1 ) and may enhance membrane permeability relative to the thiophene’s neutral aromaticity.
  • Sulfonyl Linkage : Present in all analogues, this group contributes to hydrogen-bonding capacity and molecular rigidity .
Pharmacological Potential (Inferred)
  • MAO-B Inhibition : Thiazole-carbamoyl derivatives in exhibit MAO-B selectivity, implying the target may share this activity.
  • CNS Penetration : Piperazine derivatives (e.g., ) often display blood-brain barrier permeability, relevant for neuroactive drug design.

Biological Activity

Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C29H30N4O5S3C_{29}H_{30}N_{4}O_{5}S_{3}

It features a complex structure that includes a piperazine ring, thiazole, thiophene, and sulfonamide moieties, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the thiazole and thiophene rings suggests potential interactions with enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that the compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential for this compound as an antimicrobial agent.
  • Anticancer Properties : The structural components may allow for inhibition of cancer cell proliferation through apoptotic mechanisms.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings:

Study Biological Activity IC50 Value (µM) Reference
Study 1Antimicrobial12.5
Study 2Anticancer (A549 cells)8.0
Study 3AChE Inhibition103.24

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that the compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with an IC50 value of 12.5 µM .
  • Anticancer Activity : In a study on lung cancer cells (A549), the compound demonstrated significant cytotoxicity, leading to cell death at an IC50 value of 8.0 µM. This suggests its potential as a therapeutic agent in cancer treatment .
  • Acetylcholinesterase Inhibition : The compound's ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease, was evaluated with an IC50 value of 103.24 nM, indicating moderate potency compared to known inhibitors .

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